- A General Method for Copper-Catalyzed Arene Cross-Dimerization, Journal of the American Chemical Society, 2011, 133(34), 13577-13586
Cas no 93560-55-5 (2-iodo-3-methoxy-pyridine)
2-iodo-3-methoxy-pyridine structure
Product Name:2-iodo-3-methoxy-pyridine
Numero CAS:93560-55-5
MF:C6H6INO
MW:235.022413730621
MDL:MFCD00234181
CID:91076
PubChem ID:817173
Update Time:2024-10-26
2-iodo-3-methoxy-pyridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Iodo-3-methoxypyridine
- 2-Iodo-3-methoxy-pyridine
- 2-Iodo-3-methoxypyridine (ACI)
- D73279
- AKOS015853951
- CS-0063167
- AC-27947
- F0001-2251
- 93560-55-5
- DB-012014
- DTXSID20355761
- EN300-646089
- MFCD00234181
- SY060551
- AB05182
- SCHEMBL531517
- AC-907/25004528
- J-509706
- CS-15882
- 2-iodo-3-methoxy-pyridine
-
- MDL: MFCD00234181
- Inchi: 1S/C6H6INO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
- Chiave InChI: NJFRZBAZMPWJKQ-UHFFFAOYSA-N
- Sorrisi: IC1C(OC)=CC=CN=1
- BRN: 115569
Proprietà calcolate
- Massa esatta: 234.94900
- Massa monoisotopica: 234.949
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 9
- Conta legami ruotabili: 1
- Complessità: 89.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 22.1A^2
Proprietà sperimentali
- Colore/forma: Solido bianco
- Densità: 1.825
- Punto di fusione: 57-61°C
- Punto di ebollizione: 271 ºC
- Punto di infiammabilità: 118 ºC
- Indice di rifrazione: 1.598
- PSA: 22.12000
- LogP: 1.69480
- Sensibilità: Light Sensitive
- Solubilità: Insolubile in acqua
2-iodo-3-methoxy-pyridine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I188396-25g |
2-iodo-3-methoxy-pyridine |
93560-55-5 | 97% | 25g |
¥981.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I188396-1g |
2-iodo-3-methoxy-pyridine |
93560-55-5 | 97% | 1g |
¥96.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I188396-5g |
2-iodo-3-methoxy-pyridine |
93560-55-5 | 97% | 5g |
¥360.90 | 2023-09-02 | |
| Alichem | A029003388-25g |
2-Iodo-3-methoxypyridine |
93560-55-5 | 95% | 25g |
$159.76 | 2023-08-31 | |
| TRC | B448853-50mg |
2-Iodo-3-methoxypyridine |
93560-55-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B448853-100mg |
2-Iodo-3-methoxypyridine |
93560-55-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B448853-500mg |
2-Iodo-3-methoxypyridine |
93560-55-5 | 500mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I40340-5g |
2-Iodo-3-methoxypyridine |
93560-55-5 | 95% | 5g |
¥460.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I40340-10g |
2-Iodo-3-methoxypyridine |
93560-55-5 | 95% | 10g |
¥680.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I40340-25g |
2-Iodo-3-methoxypyridine |
93560-55-5 | 95% | 25g |
¥1130.0 | 2023-09-07 |
2-iodo-3-methoxy-pyridine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide , Iodine , Tripotassium phosphate Solvents: 1,4-Dioxane ; 60 min, 120 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- A Concise Synthesis of the Differentiating Antibiotic L-Azatyrosine. [Erratum to document cited in CA123:286585], Journal of Organic Chemistry, 1998, 63(2),
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Acetonitrile ; rt → 0 °C; 1.5 h, < 25 °C; 30 min, 20 - 25 °C
1.2 Reagents: Hydrochloric acid , Sodium iodide ; 15 min, < 40 °C; 1 h, rt; 15 min, rt → 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 °C
1.2 Reagents: Hydrochloric acid , Sodium iodide ; 15 min, < 40 °C; 1 h, rt; 15 min, rt → 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 °C
Riferimento
- One-Pot Iodination of Hydroxypyridines, Journal of Organic Chemistry, 2009, 74(14), 5111-5114
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Dimethylformamide
1.2 -
1.2 -
Riferimento
- New syntheses of orelline and analogues via metalation and cross-coupling reactions, Tetrahedron, 2002, 58(2), 309-314
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Dimethylformamide ; rt
1.2 Reagents: Sodium hydride ; 10 min, rt
1.3 rt → 50 °C; 3 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydride ; 10 min, rt
1.3 rt → 50 °C; 3 h, 50 °C; 50 °C → rt
Riferimento
- Preparation, X-ray Structure, and Reactivity of 2-Iodylpyridines: Recyclable Hypervalent Iodine(V) Reagents, Journal of Organic Chemistry, 2011, 76(10), 3812-3819
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium methoxide
1.2 Solvents: Dimethylformamide ; rt
1.2 Solvents: Dimethylformamide ; rt
Riferimento
- Solid-state fluorescence of zwitterionic imidazolium pyridinolates bearing long alkyl chains: Control of emission properties based on variation of lamellar alignment, Tetrahedron, 2017, 73(41), 6000-6007
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Dimethylformamide ; rt; 2 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.2 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
Riferimento
- Photochemical synthesis and properties of axially chiral naphthylpyridines, Journal of Photochemistry and Photobiology, 2011, 222(1), 263-265
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: tert-Butyllithium , Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Toluene , Pentane ; -15 °C; 30 min, 0 °C; 0 °C → 20 °C
1.2 Solvents: Toluene ; 1 h, 20 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 18 h, 20 °C
1.2 Solvents: Toluene ; 1 h, 20 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 18 h, 20 °C
Riferimento
- Homoleptic Zincate-Promoted Room-Temperature Halogen-Metal Exchange of Bromopyridines, Chemistry - A European Journal, 2010, 16(41), 12425-12433
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 1 h, rt
Riferimento
- Preparation of cholesteryl ester transfer protein (CETP) inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran , Hexane ; 5 min, 0 °C
1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C
1.3 0 - 10 °C; 2 h, 20 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, 20 °C
1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C
1.3 0 - 10 °C; 2 h, 20 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, 20 °C
Riferimento
- Deprotometalation of substituted pyridines and regioselectivity-computed CH acidity relationships, Tetrahedron, 2016, 72(17), 2196-2205
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C
1.2 0 - 10 °C; 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.2 0 - 10 °C; 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
Riferimento
- Deprotonative Metalation of Methoxy-Substituted Arenes Using Lithium 2,2,6,6-Tetramethylpiperidide: Experimental and Computational Study, Journal of Organic Chemistry, 2018, 83(21), 13498-13506
2-iodo-3-methoxy-pyridine Raw materials
2-iodo-3-methoxy-pyridine Preparation Products
2-iodo-3-methoxy-pyridine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:93560-55-5)2-iodo-3-methoxy-pyridine
Numero d'ordine:A844632
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):160.0/529.0
Email:sales@amadischem.com
2-iodo-3-methoxy-pyridine Letteratura correlata
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
93560-55-5 (2-iodo-3-methoxy-pyridine) Prodotti correlati
- 129034-38-4(6-Iodopyridin-3-ol)
- 87905-88-2(2-iodo-3-(MethoxyMethoxy)pyridine)
- 14764-90-0(2,6-diiodo-3-pyridinol)
- 154497-82-2(2-Iodo-3-methoxy-6-methylpyridine)
- 1087659-27-5(2,6-Diiodo-5-methoxypyridin-3-ol)
- 1131335-49-3(2,6-Diiodo-3,5-dimethoxypyridine)
- 405137-17-9(2-iodo-3-methoxy-1H-pyridin-4-one)
- 40263-57-8(2-iodopyridin-3-ol)
- 1138444-33-3(2,5-Diiodo-3-methoxypyridine)
- 163129-79-1(2-Iodo-5-methoxypyridine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93560-55-5)2-iodo-3-methoxy-pyridine
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):160.0/529.0